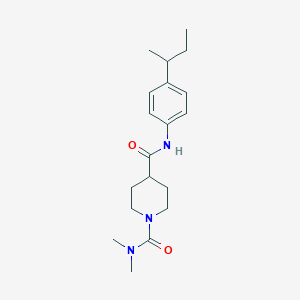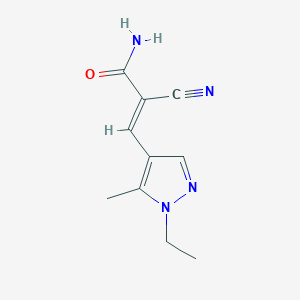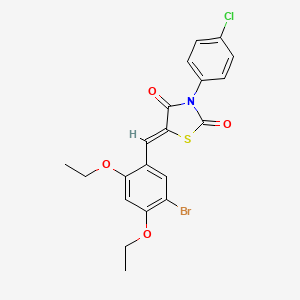![molecular formula C18H21NO2 B5327667 N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5327667.png)
N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide, commonly known as 'N-phenylacetyl-L-prolylglycine ethyl ester' or 'Noopept,' is a synthetic nootropic compound that has gained popularity in recent years due to its cognitive-enhancing effects. Nootropics are substances that are believed to improve cognitive function, memory, creativity, and motivation without causing significant side effects.
作用機序
The exact mechanism of action of Noopept is not fully understood, but it is believed to work by modulating the activity of various neurotransmitter systems in the brain, including acetylcholine, glutamate, and dopamine. Noopept has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects
Noopept has been shown to have several biochemical and physiological effects, including increased cerebral blood flow, antioxidant activity, and anti-inflammatory effects. Noopept has also been shown to increase the levels of several neurotransmitters in the brain, including acetylcholine, glutamate, and dopamine.
実験室実験の利点と制限
One of the main advantages of Noopept for lab experiments is its high bioavailability and rapid onset of action. Noopept is also relatively safe and well-tolerated, with few reported side effects. However, one limitation of Noopept is that it has a short half-life and may require frequent dosing to maintain its cognitive-enhancing effects.
将来の方向性
There are several potential future directions for research on Noopept, including:
1. Investigating the long-term effects of Noopept on cognitive function and brain health.
2. Exploring the potential therapeutic applications of Noopept in other neurological disorders, such as multiple sclerosis and epilepsy.
3. Investigating the potential synergistic effects of Noopept with other nootropic compounds.
4. Developing novel Noopept analogs with improved pharmacokinetic and pharmacodynamic properties.
5. Investigating the mechanisms underlying the cognitive-enhancing effects of Noopept to develop new strategies for enhancing brain function.
Conclusion
In conclusion, Noopept is a synthetic nootropic compound that has gained popularity for its cognitive-enhancing effects. Noopept has been extensively studied for its potential therapeutic applications in various neurological disorders, and its mechanism of action is believed to involve modulation of various neurotransmitter systems in the brain. While Noopept has several advantages for lab experiments, further research is needed to fully understand its long-term effects and potential therapeutic applications.
合成法
Noopept is synthesized by combining phenylacetic acid with N-tert-butoxycarbonyl-L-prolylglycine ethyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The resulting compound is then deprotected using trifluoroacetic acid (TFA) to obtain Noopept.
科学的研究の応用
Noopept has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Studies have shown that Noopept can improve cognitive function, memory, and learning ability in both healthy individuals and patients with cognitive impairment.
特性
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-7-9-15(10-8-13)11-18(20)19-14(2)16-5-4-6-17(12-16)21-3/h4-10,12,14H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDHELAZCDFIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC(C)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5327585.png)
![3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5327596.png)

![N-({1-[2-(trifluoromethyl)benzyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5327606.png)
![1-[3-(2-furyl)propanoyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5327613.png)
![2-(methoxymethyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5327614.png)
![ethyl [5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5327632.png)

![1-(4-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5327658.png)



![N-[4-(4-pyridinylmethyl)phenyl]-2-quinolinecarboxamide](/img/structure/B5327674.png)
![N-allyl-N'-(4-fluorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5327679.png)